5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide
Description
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide is a complex organic compound featuring multiple functional groups, including pyrazole and furan rings
Properties
Molecular Formula |
C19H24N6O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H24N6O4/c1-11-16(13(3)23(6)20-11)10-22(5)19(26)17-8-7-15(29-17)9-24-14(4)18(25(27)28)12(2)21-24/h7-8H,9-10H2,1-6H3 |
InChI Key |
ADCZQRGTZNBXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-4-nitro-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole, which undergo various reactions such as alkylation, nitration, and amide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like ethanol and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitro and pyrazole groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Shares the pyrazole and nitro groups but differs in the ester functionality.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains similar pyrazole and nitro groups but includes a tetrazole ring.
Uniqueness
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide is unique due to its combination of pyrazole and furan rings, along with the presence of multiple methyl and nitro groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
